5-(Pyridin-2-yl)-4,5-dihydroisoxazole
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Overview
Description
5-(Pyridin-2-yl)-4,5-dihydroisoxazole is a heterocyclic compound that features a pyridine ring fused to an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-4,5-dihydroisoxazole typically involves the reaction of pyridine derivatives with suitable isoxazole precursors. One common method involves the condensation of 2-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the desired isoxazole . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
Scientific Research Applications
5-(Pyridin-2-yl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares the pyridine ring but has a pyrimidine ring instead of an isoxazole ring.
4,5-Dihydroisoxazole derivatives: These compounds have similar isoxazole rings but different substituents on the pyridine ring.
Uniqueness
5-(Pyridin-2-yl)-4,5-dihydroisoxazole is unique due to its specific combination of the pyridine and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-pyridin-2-yl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H8N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-3,5-6,8H,4H2 |
InChI Key |
JPLUXNNQPNRROK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1C2=CC=CC=N2 |
Origin of Product |
United States |
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